

chemical properties of 4,5,6,7-tetrahydrobenzofuran-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5,6,7-Tetrahydrobenzofuran-4-ol

Cat. No.: B1625513

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4,5,6,7-Tetrahydrobenzofuran-4-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydrobenzofuran-4-ol is a bicyclic heterocyclic compound of significant interest in synthetic and medicinal chemistry.^[1] Its structure, featuring a partially saturated benzofuran core with a secondary alcohol, presents a unique combination of functionalities that make it a versatile synthetic intermediate for the development of more complex molecules and potential therapeutic agents.^[1] This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic signature, and characteristic reactivity. The discussion is grounded in fundamental chemical principles and aims to provide researchers with the predictive understanding necessary for its effective utilization in experimental design.

Molecular Structure and Physicochemical Properties

4,5,6,7-Tetrahydrobenzofuran-4-ol, with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol, possesses a unique scaffold.^{[1][2]} The molecule consists of a furan ring fused to a cyclohexene ring, with a hydroxyl group at the C4 position. This structure imparts a combination of aromatic-like character from the furan moiety and alicyclic features

from the tetrahydro portion. The hydroxyl group is a key reactive center, influencing the molecule's polarity and serving as a handle for diverse chemical transformations.

Table 1: Physicochemical Properties of **4,5,6,7-Tetrahydrobenzofuran-4-ol**

Property	Value	Source
CAS Number	84099-58-1	[2]
Molecular Formula	C ₈ H ₁₀ O ₂	[1] [2]
Molecular Weight	138.165 g/mol	[2]
Density	1.2 ± 0.1 g/cm ³	[1]
Boiling Point	141.6 ± 7.0 °C at 760 mmHg	[1]
IUPAC Name	4,5,6,7-tetrahydro-1-benzofuran-4-ol	[1] [3]

Synthesis Strategies

The most direct and common synthetic route to **4,5,6,7-tetrahydrobenzofuran-4-ol** is through the selective reduction of its corresponding ketone precursor, 6,7-dihydrobenzofuran-4(5H)-one. This transformation is a cornerstone for accessing the alcohol and its subsequent derivatives.

Chemoselective Reduction of 6,7-Dihydrobenzofuran-4(5H)-one

The synthesis hinges on the chemoselective reduction of the C4-carbonyl group without affecting the furan ring. Hydride-based reducing agents are ideal for this purpose.

- Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent, highly selective for aldehydes and ketones over other functional groups like the double bonds within the furan ring. Its operational simplicity and safety profile make it superior to more powerful and less selective reagents like lithium aluminum hydride (LiAlH₄) for this specific application. The reaction is typically performed in

a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate.

1. NaBH_4
2. $\text{MeOH} / \text{H}_2\text{O}$

6,7-Dihydrobenzofuran-4(5H)-one $\xrightarrow{\text{Reduction}}$ 4,5,6,7-Tetrahydrobenzofuran-4-ol

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from ketone to alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

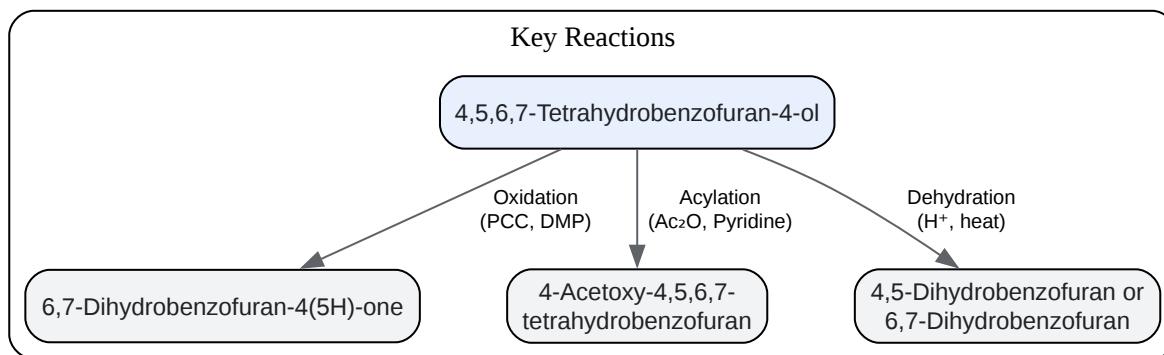
This protocol is a self-validating system, where reaction completion can be easily monitored and the product isolated with high purity.

- **Dissolution:** Dissolve 6,7-dihydrobenzofuran-4(5H)-one (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** Add sodium borohydride (NaBH_4 , 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The portion-wise addition controls the exothermic reaction and prevents side reactions.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
- **Quenching:** Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any unreacted NaBH_4 .
- **Extraction:** Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x). The organic layers contain the desired alcohol.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure **4,5,6,7-tetrahydrobenzofuran-4-ol**.

Spectroscopic Characterization

While specific experimental spectra are not widely published, the structure of **4,5,6,7-tetrahydrobenzofuran-4-ol** allows for a reliable prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.


Table 2: Predicted Spectroscopic Data for **4,5,6,7-Tetrahydrobenzofuran-4-ol**

Technique	Feature	Predicted Chemical Shift / Absorption Range	Rationale
¹ H NMR	-OH	δ 1.5-3.5 ppm (broad singlet)	Exchangeable proton, chemical shift is concentration and solvent dependent.
H-2	δ ~7.2 ppm (doublet)	Proton on the furan ring adjacent to oxygen.	
H-3	δ ~6.2 ppm (doublet)	Proton on the furan ring adjacent to the carbocyclic ring junction.	
H-4	δ ~4.5 ppm (multiplet)	Carbinol proton, adjacent to a chiral center.	
H-5, H-6, H-7	δ 1.8-2.8 ppm (multiplets)	Aliphatic protons on the cyclohexene ring.	
¹³ C NMR	C-2, C-3	δ 110-145 ppm	Furan carbons.
C-3a, C-7a	δ 115-150 ppm	Bridgehead carbons.	
C-4	δ ~65-75 ppm	Carbinol carbon (C-OH).	
C-5, C-6, C-7	δ 20-40 ppm	Aliphatic carbons.	
IR Spectroscopy	O-H stretch	3600-3200 cm ⁻¹ (broad)	Characteristic of the hydroxyl group.
C-H stretch (sp ²)	3150-3100 cm ⁻¹	Furan C-H bonds.	
C-H stretch (sp ³)	3000-2850 cm ⁻¹	Aliphatic C-H bonds.	
C=C stretch	1600-1500 cm ⁻¹	Furan ring vibrations.	

C-O stretch	1250-1000 cm ⁻¹	C-O bonds of the alcohol and furan ether.
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 138
[M-H ₂ O] ⁺	m/z = 120	Characteristic loss of water from the alcohol.

Chemical Reactivity

The reactivity of **4,5,6,7-tetrahydrobenzofuran-4-ol** is dominated by the hydroxyl group, which can undergo oxidation, esterification, and dehydration. The tetrahydrobenzofuran scaffold itself provides a stable core but can be involved in reactions under specific conditions.

[Click to download full resolution via product page](#)

Caption: Overview of key chemical transformations.

Oxidation to Ketone

The secondary alcohol at C4 can be readily oxidized back to the parent ketone, 6,7-dihydrobenzofuran-4(5H)-one.

- Mechanistic Insight: This transformation requires a mild oxidizing agent to prevent over-oxidation or degradation of the furan ring. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are highly effective. They operate under anhydrous conditions, which is critical to avoid the formation of carboxylic acid byproducts that can occur with stronger, aqueous oxidants like chromic acid.

Acylation and Esterification

The hydroxyl group acts as a nucleophile and can be acylated to form esters. This reaction is fundamental for creating derivatives with altered solubility, stability, and biological activity.

- Protocol Considerations: A standard procedure involves reacting the alcohol with an acid anhydride (e.g., acetic anhydride) or an acyl chloride in the presence of a base like pyridine or triethylamine. The base serves a dual purpose: it acts as a catalyst and scavenges the acidic byproduct (e.g., HCl or acetic acid), driving the reaction to completion. This reaction is often used to install a protecting group on the alcohol.

Acid-Catalyzed Dehydration

Treatment with acid and heat can eliminate the C4-hydroxyl group to form a double bond, leading to diene products.[\[4\]](#)[\[5\]](#)

- Regiochemical Control: The dehydration proceeds via a carbocation intermediate at the C4 position. The subsequent proton elimination can occur from either C5 or C3a, leading to a mixture of conjugated dienes: 4,5-dihydrobenzofuran and 6,7-dihydrobenzofuran. The product ratio is determined by the relative stability of the resulting double bonds (Zaitsev's rule). Controlling the regioselectivity of this elimination is a significant synthetic challenge and depends heavily on the specific acid catalyst and reaction conditions employed.

Applications in Drug Discovery and Organic Synthesis

The tetrahydrobenzofuran moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[\[6\]](#)[\[7\]](#)

- Synthetic Intermediate: **4,5,6,7-Tetrahydrobenzofuran-4-ol** serves as a valuable building block.[\[1\]](#) The hydroxyl group can be used to introduce new functionalities or link the scaffold

to other molecular fragments. The stereocenter at C4 also offers opportunities for the synthesis of chiral molecules.

- **Scaffold for Bioactive Compounds:** Derivatives of the tetrahydrobenzofuran core have been investigated for a range of biological activities, including potential antineoplastic properties. [6] The ability to easily modify the structure at the C4 position and elsewhere makes this scaffold ideal for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion

4,5,6,7-Tetrahydrobenzofuran-4-ol is a molecule with a rich and versatile chemical profile. Its synthesis is straightforward via the reduction of the corresponding ketone, and its reactivity is primarily dictated by the secondary alcohol, which allows for a wide array of chemical transformations. A thorough understanding of its synthesis, spectroscopic properties, and reaction mechanisms is essential for researchers aiming to leverage this valuable scaffold in the fields of organic synthesis and medicinal chemistry. The predictive models for its spectroscopic and reactive behavior provided in this guide serve as a robust foundation for future experimental work and the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5,6,7-Tetrahydrobenzofuran-4-ol CAS 84099-58-1 [benchchem.com]
- 2. 4,5,6,7-Tetrahydrobenzofuran-4-ol - Amerigo Scientific [amerigoscientific.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [chemical properties of 4,5,6,7-tetrahydrobenzofuran-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1625513#chemical-properties-of-4-5-6-7-tetrahydrobenzofuran-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com